molecular formula C16H22F3N3O2 B8727366 tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate CAS No. 821768-17-6

tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate

Cat. No.: B8727366
CAS No.: 821768-17-6
M. Wt: 345.36 g/mol
InChI Key: BXFNBLCQHPNDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate is a useful research compound. Its molecular formula is C16H22F3N3O2 and its molecular weight is 345.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

821768-17-6

Molecular Formula

C16H22F3N3O2

Molecular Weight

345.36 g/mol

IUPAC Name

tert-butyl N-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)21-11-6-9-22(10-7-11)13-12(16(17,18)19)5-4-8-20-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,21,23)

InChI Key

BXFNBLCQHPNDKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(tertbutoxycarbonylamino)piperidine (1.0 g, 5.0 mmol), 2-chloro-4-trifluoromethylpiperidine (3.6 g, 20.0 mmol), DIEA (6.0 mL, 30.0 mmol), and dioxane (2.0 mL) was heated in a microwave reactor at 150° C. for 2 h. the mixture was cooled, diluted with CH2Cl2 (50 mL), and poured in 1N HCl (100 mL). The aqueous phase was extracted with CH2Cl2 (2×100 mL). The combined organic extracts were washed with H2O and brine, dried (MgSO4), and concentrated. Purification by SiO2 chromatography afforded the tert-butyl carbamate (1.39 g), a pale yellow oil, in 80% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-chloro-4-trifluoromethylpiperidine
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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